3,5-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Description
3,5-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H27N5O and its molecular weight is 401.514. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, research demonstrates its use in creating new derivatives of pyrazole, pyridine, and pyrimidine, which are essential in medicinal chemistry (Fadda et al., 2012).
Antioxidant Studies
- Another study focused on synthesizing and evaluating the antioxidant activities of related compounds. This research is significant as it contributes to the development of novel compounds with potential therapeutic applications (Ahmad et al., 2012).
Anticancer and Anti-inflammatory Agents
- In a study exploring novel pyrazolopyrimidines derivatives, the compound was shown to have potential as an anticancer and anti-inflammatory agent. This highlights its importance in the development of new therapeutic drugs (Rahmouni et al., 2016).
Cardiotonic Agents
- Research into the synthesis of pyridazinone derivatives revealed their potential as cardiotonic agents. This is a significant finding for the development of new heart-related medications (Wang et al., 2008).
Properties
IUPAC Name |
3,5-dimethyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-17-14-18(2)16-20(15-17)24(30)25-21-6-4-19(5-7-21)22-8-9-23(27-26-22)29-12-10-28(3)11-13-29/h4-9,14-16H,10-13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRNAFUTBZPLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.